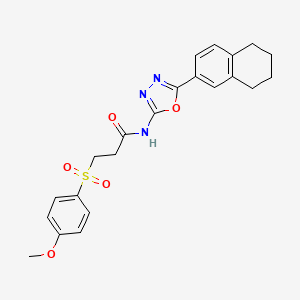
3-((4-methoxyphenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-((4-methoxyphenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide" is an organic molecule that appears to be related to various research fields including medicinal chemistry, material science, and organic synthesis. Its structure suggests potential applications in drug design, given its functional groups and heterocyclic components which are often seen in pharmacologically active molecules.
Synthesis Analysis
Synthesis of related compounds typically involves multiple steps, including acylation, Grignard reactions, and etherification, as seen in the synthesis of dihydronaphthalene derivatives with antiestrogenic activity (Jones et al., 1979). These processes could be adapted for synthesizing the specified compound, suggesting a complex but feasible synthetic route involving specific functional group transformations.
Molecular Structure Analysis
The molecular structure of compounds containing methoxyphenyl and naphthalenyl groups has been extensively studied. For instance, crystal structure analysis of tetrazole derivatives shows how such molecules crystallize and the impact of their functional groups on molecular geometry (Al-Hourani et al., 2015). These studies are crucial for understanding the 3D arrangement of atoms in the compound and how this affects its properties and interactions.
Chemical Reactions and Properties
Compounds with similar structures show a range of chemical behaviors, including participation in Grignard reactions and etherification, indicating a reactive sulfonyl group and the potential for further modification (Jones et al., 1979). These reactions are fundamental for functional group transformations that could be applied to modifying the compound for specific applications.
Physical Properties Analysis
The physical properties of similar compounds have been characterized using techniques such as single-crystal XRD, UV-visible, and thermal analysis, revealing information on crystallinity, optical properties, and stability (Shruthi et al., 2019). Such analyses are essential for understanding how the compound behaves under different conditions, which is critical for its potential application in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from related studies. For example, sulfonamide compounds demonstrate a range of activities, including antimicrobial and anticancer properties, depending on their structure and the presence of specific functional groups (Zala et al., 2015). These properties are influenced by the molecular framework and substituents, highlighting the importance of detailed chemical analysis for the specified compound.
科学的研究の応用
Synthesis and Biological Evaluation
Anticancer Potential
Compounds structurally related to the target molecule have been synthesized and evaluated for their anticancer activities. For instance, derivatives of 1,3,4-oxadiazole have shown potent cytotoxic activity against various human cancer cell lines, such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. These compounds were highlighted for their low toxicity in normal cells and their potential mechanisms of inducing apoptosis and cell cycle arrest in cancer cells (Ravichandiran et al., 2019).
Antimicrobial and Antioxidant Activities
Novel sulfonamide derivatives, including those with tetrahydronaphthalene units, have been synthesized and assessed for their antimicrobial efficacy. Some derivatives have shown promising results against bacterial pathogens and demonstrated significant antimicrobial activities. Moreover, certain derivatives have also displayed antioxidant properties, suggesting their potential utility in mitigating oxidative stress-related conditions (Mohamed et al., 2021).
Pharmacological Applications
Antiproliferative and Anti-inflammatory Actions
Research into heterocyclic derivatives, such as 1,3,4-oxadiazole and pyrazoles, has uncovered their potential in pharmacological applications. These compounds have been evaluated for toxicity, tumor inhibition, and anti-inflammatory effects, showcasing their broad spectrum of biological activities and their relevance in developing new therapeutic agents (Faheem, 2018).
Herbicidal Activity
Derivatives incorporating the tetrahydronaphthalene sulfonamide structure have been explored for their herbicidal activity, indicating the potential agricultural applications of such compounds. This research points towards the development of new, more effective herbicides based on the structural motifs found in compounds like the one (Hosokawa et al., 2001).
Safety And Hazards
The safety and hazards associated with the compound would depend on its reactivity and biological activity. This information could be obtained through safety data sheets and toxicological studies.
将来の方向性
Future research on this compound could involve further studies of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity under different conditions, and exploring its potential uses in various fields.
Please note that this is a general analysis and the specifics might vary for the actual compound. For a detailed and accurate analysis, please refer to scientific literature or consult a chemistry professional.
特性
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-29-18-8-10-19(11-9-18)31(27,28)13-12-20(26)23-22-25-24-21(30-22)17-7-6-15-4-2-3-5-16(15)14-17/h6-11,14H,2-5,12-13H2,1H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRWIKHUSOMILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-methoxyphenyl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2488803.png)
![9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2488804.png)
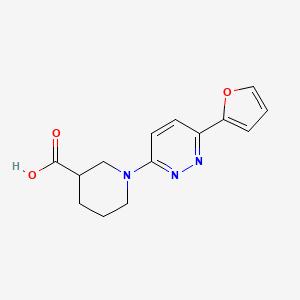
![4-[(Dimethylsulfamoyl)methyl]benzoic acid](/img/structure/B2488808.png)
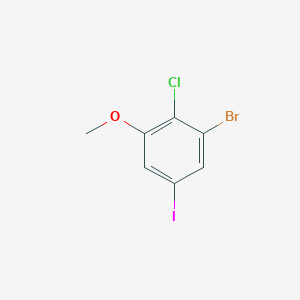
![{[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2488811.png)
![8-(4-Bromophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2488813.png)

![4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2488816.png)
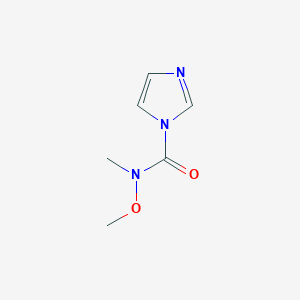
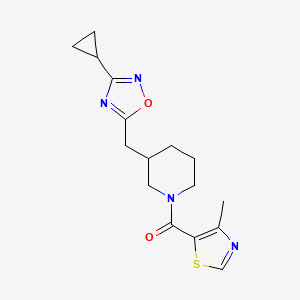

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2488823.png)
![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488824.png)